N-{3-[(4-Methoxyphenyl)(4-methylpiperazin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide
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Overview
Description
N-{3-[(4-Methoxyphenyl)(4-methylpiperazin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
The compound contains structural features common to several classes of bioactive molecules, including a furan ring, a thiophene ring, and a piperazine ring . These structural motifs are found in a variety of pharmaceuticals and biologically active compounds, suggesting that this compound could interact with multiple targets.
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if the compound were to interact with a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a piperazine ring, which is common in many drugs, suggests potential interactions with various neurotransmitter systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-Methoxyphenyl)(4-methylpiperazin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis might involve the use of a Mannich reaction to incorporate the piperazine moiety . The reaction conditions often include the use of solvents like toluene and ethyl acetate, and the reactions are monitored using techniques such as thin-layer chromatography (TLC) .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-Methoxyphenyl)(4-methylpiperazin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and the use of catalysts to increase reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-{3-[(4-Methoxyphenyl)(4-methylpiperazin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: This compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{3-[(4-Methoxyphenyl)(4-methylpiperazin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural motifs. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Biological Activity
N-{3-[(4-Methoxyphenyl)(4-methylpiperazin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan ring, a thiophene moiety, and a piperazine derivative. The presence of these functional groups suggests potential interactions with various biological targets. The molecular formula is C24H33N5O3 with a molecular weight of approximately 433.56 g/mol.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Studies have demonstrated that these compounds can trigger apoptotic pathways in various cancer cell lines.
- Antioxidant Activity : The presence of methoxy and methyl groups may enhance the compound's ability to scavenge free radicals.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of related compounds:
Study | Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|---|
Study A | A549 (lung) | 1.5 | Apoptosis | |
Study B | HeLa (cervical) | 0.8 | Enzyme Inhibition | |
Study C | MCF7 (breast) | 2.0 | Antioxidant |
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of related compounds, this compound was evaluated against several cancer cell lines. The results indicated significant cytotoxicity in HeLa cells with an IC50 value of 0.8 µM, suggesting potent anticancer activity.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The compound exhibited protective effects against oxidative stress-induced neuronal death, highlighting its potential for treating conditions like Alzheimer's disease.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of compounds similar to this compound. Key findings include:
- Enhanced Potency with Substituents : Modifications to the piperazine ring have been shown to increase potency against specific cancer cell lines.
- Selectivity for Cancer Cells : The compound demonstrates selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.
Properties
IUPAC Name |
N-[3-[(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-16-17(2)31-24(25-23(28)20-6-5-15-30-20)21(16)22(27-13-11-26(3)12-14-27)18-7-9-19(29-4)10-8-18/h5-10,15,22H,11-14H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLKQLDKORQQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)OC)N3CCN(CC3)C)NC(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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